A-Methapred -

A-Methapred

Catalog Number: EVT-8945304
CAS Number:
Molecular Formula: C22H30O5
Molecular Weight: 374.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A water-soluble ester of METHYLPREDNISOLONE used for cardiac, allergic, and hypoxic emergencies.
Overview

A-Methapred, or methylprednisolone sodium succinate, is a synthetic glucocorticoid that is primarily used for its anti-inflammatory and immunosuppressive properties. It is a derivative of prednisolone and is classified under corticosteroids. This compound is commonly utilized in medical settings to treat various conditions, including acute spinal cord injury, severe allergies, and autoimmune diseases.

Source and Classification

Methylprednisolone sodium succinate is derived from the natural steroid hormone cortisol. Its classification falls under the category of corticosteroids, which are steroid hormones produced in the adrenal cortex. These compounds are known for their ability to modulate inflammation and immune responses in the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of methylprednisolone sodium succinate typically involves several chemical reactions that modify the steroid backbone to enhance its therapeutic efficacy. One common method includes:

  1. Hydroxylation: The introduction of hydroxyl groups to specific positions on the steroid nucleus.
  2. Esterification: The formation of the sodium succinate ester, which improves solubility and bioavailability.

The synthesis process can be monitored using high-performance liquid chromatography (HPLC) to ensure purity and yield during production .

Molecular Structure Analysis

Structure and Data

The molecular formula of methylprednisolone sodium succinate is C22H30O5C_{22}H_{30}O_{5} with a molecular weight of 374.5 g/mol . The structure consists of a steroid nucleus with various functional groups that confer its biological activity. Key features include:

  • Hydroxyl groups: Essential for binding to glucocorticoid receptors.
  • Carbonyl groups: Contribute to its solubility and reactivity.

The topological polar surface area is 94.8 Ų, which influences its pharmacokinetics and interaction with biological membranes .

Chemical Reactions Analysis

Reactions and Technical Details

Methylprednisolone sodium succinate undergoes various chemical reactions, particularly in biological systems:

  1. Hydrolysis: In vivo hydrolysis occurs rapidly, transforming methylprednisolone sodium succinate into its active form, methylprednisolone.
  2. Metabolism: The compound is metabolized in the liver through oxidation and reduction processes, leading to various metabolites that may also exhibit pharmacological activity.

These reactions can be quantified using analytical techniques such as HPLC, which allows for the monitoring of concentration-time profiles in plasma following administration .

Mechanism of Action

Process and Data

Methylprednisolone sodium succinate exerts its effects primarily through the following mechanisms:

  • Glucocorticoid Receptor Binding: Once inside the cell, it binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus.
  • Gene Regulation: This complex interacts with DNA at glucocorticoid response elements, leading to the transcription of anti-inflammatory proteins while suppressing pro-inflammatory cytokines.

This dual action results in a potent reduction of inflammation and modulation of immune responses, making it effective in treating conditions like acute spinal cord injury .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Methylprednisolone sodium succinate is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water due to the presence of hydrophilic functional groups.

Chemical Properties

  • pH Stability: The compound maintains stability across a range of pH levels, which is crucial for its formulation in injectable forms .
  • Storage Conditions: Recommended storage includes protection from light at controlled temperatures (4°C or 25°C), ensuring chemical integrity over time .
Applications

Scientific Uses

Methylprednisolone sodium succinate has several important applications in medicine:

  • Acute Spinal Cord Injury Treatment: High-dose administration has been shown to improve neurological outcomes when administered shortly after injury.
  • Management of Severe Allergic Reactions: It is effective in reducing inflammation associated with severe allergic responses.
  • Autoimmune Disorders: Conditions like rheumatoid arthritis benefit from its immunosuppressive effects.
Historical Development and Regulatory Evolution of A-Methapred

Origins of Synthetic Glucocorticoid Derivatives in Pharmaceutical Innovation

The development of methylprednisolone sodium succinate (branded as A-Methapred) emerged from mid-20th-century efforts to enhance glucocorticoid efficacy while minimizing mineralocorticoid effects. Unlike natural cortisol, synthetic modification at the 6α position introduced a methyl group, significantly amplifying anti-inflammatory potency. This structural innovation yielded a compound with 5-fold greater glucocorticoid activity than hydrocortisone and reduced salt-retention properties, addressing critical limitations of early corticosteroids [5] [9]. The Upjohn Company (now part of Pfizer) pioneered its synthesis, leveraging esterification chemistry to create the water-soluble sodium succinate derivative. This modification enabled intravenous administration—a therapeutic breakthrough for acute conditions requiring rapid systemic effects [6]. The molecule’s design exemplified targeted drug optimization, balancing receptor affinity, metabolic stability, and formulation versatility to meet unmet clinical needs in emergency and inflammatory medicine [3] [5].

Table: Key Structural Innovations in Glucocorticoid Development

CompoundStructural ModificationRelative Anti-inflammatory PotencyMineralocorticoid Activity
CortisolNone (natural hormone)1xHigh
PrednisoloneΔ1,2 double bond4xModerate
Methylprednisolone6α-methyl group5xLow
Methylprednisolone Sodium SuccinateC21 esterification5x (with water solubility)Negligible

Patent Landscape and Intellectual Property Trajectory

A-Methapred’s commercial trajectory was shaped by strategic intellectual property (IP) management. Upjohn secured foundational patents in the 1950s covering methylprednisolone’s chemical structure (US Patent 2,837,464) and its sodium succinate ester derivative (US Patent 3,062,718). These patents established composition-of-matter protection for 17 years, creating market exclusivity during critical adoption phases [2] [6]. Subsequent patent filings addressed formulation optimizations, including lyophilized powder stability (US Patent 3,966,707) and preservative-free variants [6].

Table: Evolution of A-Methapred Patent Strategy

EraIP FocusKey PatentsBusiness Impact
1950s–1970sCore compound protectionUS 2,837,464; US 3,062,718Market exclusivity for IV formulation
1980s–2000sProcess and formulationUS 3,966,707; EP 112111Extended exclusivity via manufacturing refinements
2010s–PresentCompetitive intelligenceAI-driven landscape mappingIdentification of licensing opportunities and infringement risks

FDA Approval Milestones and Post-Market Surveillance Frameworks

A-Methapred received FDA approval on October 24, 1957, as one of the earliest synthetic glucocorticoids authorized for intravenous use [5] [6]. Initial labeling emphasized acute inflammatory indications, including allergic emergencies and rheumatic disorders. Regulatory oversight expanded through post-market surveillance mechanisms:

  • Adverse Event Reporting System (FAERS): Captured infusion reactions and electrolyte imbalances, leading to 1998 labeling updates warning against rapid IV bolus administration (>250 mg/minute) due to arrhythmia risks [6].
  • Risk Evaluation and Mitigation Strategies (REMS): Post-2010 requirements mandated training for epidural administration after reports of spinal cord infarction [6].
  • Therapeutic equivalence evaluations: Orange Book designations governed generic entry, with Hospira/Pfizer defending formulation patents until 2004 [5] [8].

The COVID-19 pandemic triggered emergency use authorizations for methylprednisolone in ARDS management, demonstrating regulatory flexibility. This decision was informed by NIAID clinical trials (NCT04244591) showing mortality reduction in ventilated patients [3] [5].

Global Regulatory Divergence in Therapeutic Classification

Regulatory classification of A-Methapred varies significantly across jurisdictions, reflecting therapeutic and bureaucratic disparities:

  • United States: FDA classifies it as an Rx-only corticosteroid with broad inflammatory indications. Its inclusion in the National Drug Code (NDC) system facilitates reimbursement under Medicare Part B for in-hospital administration [6].
  • European Union: EMA designates methylprednisolone sodium succinate as a prescription-only medicine, but imposes stricter injection frequency limits (e.g., max 3 intra-articular injections/year) due to chondrotoxicity concerns [1] [9].
  • Japan: PMDA categorizes it as a “dangerous drug” under pharmaceutical affairs law, requiring special storage and prescription documentation [10].
  • Global essential medicine disparities: While WHO includes methylprednisolone in its Model List of Essential Medicines for multiple conditions, 32% of low-income countries restrict its use to tertiary hospitals due to cold-chain requirements and toxicity monitoring infrastructure gaps [5] [6].

This divergence illustrates how regional therapeutic traditions, safety prioritization, and healthcare infrastructure shape regulatory approaches to identical chemical entities.

Properties

Product Name

A-Methapred

IUPAC Name

11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,17,19,23,25,27H,5,7-8,10-11H2,1-3H3

InChI Key

VHRSUDSXCMQTMA-UHFFFAOYSA-N

SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.